4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-9-12-8-13(16)15(10-12)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCDGSOVLJAQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Synthetic Sequence
-
- 2-Phenylethylamine serves as the precursor for the N-substituent.
- Succinic anhydride or related dicarboxylic acid derivatives are used to form the pyrrolidinone ring.
Step 1: Formation of Intermediate Amide or Imide
- 2-Phenylethylamine reacts with succinic anhydride to yield an amide intermediate.
- This intermediate undergoes intramolecular cyclization to form the pyrrolidin-2-one ring, producing 1-(2-phenylethyl)pyrrolidin-2-one.
Step 2: Introduction of the Aminomethyl Group
- The 4-position of the pyrrolidinone ring is functionalized via reductive amination .
- Formaldehyde is reacted with the pyrrolidinone intermediate in the presence of a reducing agent such as sodium cyanoborohydride .
- This results in the selective introduction of the aminomethyl group at the 4-position, yielding 4-(aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one.
Reaction Conditions and Optimization
- Solvents: Common solvents include tetrahydrofuran (THF), ethanol, or methanol, depending on the step.
- Temperature: Cyclization reactions are typically conducted at moderate temperatures (40–80 °C), while reductive amination is often performed at room temperature or slightly elevated temperatures.
- Catalysts and Reagents:
- Sodium cyanoborohydride is preferred for reductive amination due to its mild reducing properties and selectivity.
- Acidic or neutral pH conditions are maintained to prevent side reactions during reductive amination.
- Industrial Adaptations:
- Continuous flow reactors have been employed to optimize reaction times and yields.
- Catalysts and temperature control enhance efficiency and scalability.
Data Table: Summary of Key Synthetic Parameters
| Step | Reactants | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of pyrrolidinone | 2-Phenylethylamine + Succinic anhydride | 50–70 °C, solvent: THF or ethanol | 70–85 | Cyclization under mild heating |
| Reductive amination | Pyrrolidinone intermediate + Formaldehyde + NaCNBH3 | Room temp to 40 °C, pH ~6-7, solvent: MeOH or EtOH | 80–90 | Selective aminomethylation at 4-position |
Research Findings and Literature Evidence
- A study published on related 1,4-disubstituted 2-pyrrolidinones demonstrated a six-step synthetic sequence to access 4-(aminomethyl)-1-aryl-2-pyrrolidinones, which can be adapted for the 2-phenylethyl derivative. This approach highlights the versatility of the pyrrolidinone scaffold and the feasibility of introducing various substituents through controlled synthetic steps.
- The reductive amination step is critical for introducing the aminomethyl group, and sodium cyanoborohydride is routinely employed due to its selectivity, avoiding over-reduction or side reactions.
- Industrial methods focus on continuous flow synthesis to improve yield and reproducibility, with optimized catalysts and reaction conditions to minimize by-products and facilitate scale-up.
Comparative Notes on Similar Compounds
- Similar pyrrolidinone derivatives, such as 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one, are synthesized through analogous routes involving amine substitution and ring formation, but differ in the nature of the substituents and ring size.
- The synthetic strategies for 4-(aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one are distinguished by the selective functionalization at the 4-position and the use of 2-phenylethylamine as the nitrogen substituent, which imparts unique chemical and biological properties.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
- 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the creation of more complex molecules. This makes it valuable in the development of new chemical entities for research and industrial applications.
Reactivity
- The compound can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to produce oxo derivatives.
- Reduction : The carbonyl group can be reduced to a hydroxyl group.
- Substitution : The aminomethyl group can participate in nucleophilic substitution reactions.
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxo derivatives |
| Reduction | Lithium aluminum hydride | Hydroxyl derivatives |
| Substitution | Amines, thiols under basic conditions | Substituted products |
Biological Applications
Potential Biological Activity
- Research has shown that 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one may interact with biological molecules, influencing various biochemical pathways. The aminomethyl group can form hydrogen bonds, while the phenylethyl group may engage in hydrophobic interactions.
Case Study: Enzyme Modulation
- A study investigated the compound's effect on enzyme activity. It was found that modifications to the structure could enhance binding affinity to specific enzymes, suggesting potential therapeutic roles in enzyme-related diseases.
Medicinal Applications
Drug Development Precursor
- The compound is being explored as a precursor for drug development. Its ability to be modified chemically allows researchers to create derivatives with enhanced pharmacological properties.
Therapeutic Potential
- Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory and analgesic effects. Further research is needed to validate these findings and explore mechanisms of action.
Industrial Applications
Specialty Chemicals Production
- In industrial settings, 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics tailored for various applications.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenylethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antioxidant Activity: Substituent Effects
Pyrrolidin-2-one derivatives with electron-withdrawing or sulfur-containing substituents exhibit enhanced antioxidant activity. For example:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher radical scavenging activity than ascorbic acid in DPPH assays .
- 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (4a) and its chloro analog (4b) showed significant antioxidant efficacy, attributed to the thioxo-triazole group and halogen substituents .
Key Difference: The target compound lacks sulfur-based groups, which are critical for redox activity in these analogs.
Anti-Alzheimer’s Potential: Structural Analogies
Pyrrolidin-2-one derivatives mimicking donepezil (a cholinesterase inhibitor) have been explored for acetylcholinesterase (AChE) inhibition:
- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) and 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) outperformed donepezil in anti-Alzheimer’s assays, likely due to aromatic stacking and fluorinated groups enhancing blood-brain barrier penetration .
Key Difference: The phenylethyl group in the target compound may mimic the benzyl substituents in 10b and 18c, but the absence of methoxy or trifluoromethyl groups could reduce AChE affinity.
Diastereomeric and Substituent Effects on Physicochemical Properties
- (4S,1'S)-4-Ethyl-1-(phenylethyl)pyrrolidin-2-one (7b) and its R-configuration analog (8b) were synthesized with diastereomeric purity, highlighting the impact of stereochemistry on molecular interactions .
- 4-Amino-1-phenylpyrrolidin-2-one (C10H12N2O, MW 176.219 g/mol) has one aromatic ring and two hydrogen-bond donors, contrasting with the target compound’s phenylethyl chain and aminomethyl group .
Key Difference: Replacing the ethyl group in 7b/8b with aminomethyl increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity. The phenylethyl chain in the target compound could improve membrane permeability compared to 4-amino-1-phenylpyrrolidin-2-one .
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | C14H18N2O | 230.31 | Not reported | 2 (NH2) |
| 4a (Fluorophenyl-triazolyl) | C11H10FN5OS | 279.29 | Not reported | 2 (NH) |
| 4-Amino-1-phenylpyrrolidin-2-one | C10H12N2O | 176.22 | Not reported | 2 (NH2) |
Biological Activity
4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one, often referred to as 4-AMPEPP, is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores the biological activity of 4-AMPEPP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
4-AMPEPP belongs to the class of pyrrolidinones, characterized by a pyrrolidine ring with an aminomethyl group and a phenylethyl side chain. The presence of these functional groups is crucial for its biological interactions.
| Structural Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered ring that contributes to the compound's stability and reactivity. |
| Aminomethyl Group | Allows for hydrogen bonding with biological targets, potentially enhancing binding affinity. |
| Phenylethyl Side Chain | Provides hydrophobic interactions, influencing receptor binding and activity. |
The biological activity of 4-AMPEPP is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction could modulate neurotransmission and influence mood and cognition.
- Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways, potentially leading to altered physiological responses.
- Signal Transduction Modulation : By interfering with cellular signaling pathways, 4-AMPEPP could affect various biological processes, including cell proliferation and apoptosis.
Biological Activity
Research indicates that 4-AMPEPP exhibits various biological activities:
- Neuropharmacological Effects : Preliminary studies suggest potential applications as an anxiolytic or nootropic agent due to its structural similarities with psychoactive compounds.
- Anticonvulsant Properties : Similar pyrrolidinone derivatives have shown efficacy in seizure models, suggesting that 4-AMPEPP may also possess anticonvulsant activity .
- Potential Therapeutic Applications : Ongoing research aims to explore its use as a precursor in drug development, particularly in creating compounds targeting neurological disorders .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to 4-AMPEPP:
- A study on structurally similar pyrrolidinones found significant efficacy in animal models for anxiety and seizure disorders, indicating that modifications to the core structure can enhance pharmacological profiles .
- In vitro assays demonstrated that compounds with similar functional groups exhibited binding affinities for dopamine receptors, suggesting that 4-AMPEPP might also engage these targets effectively.
Q & A
Q. What are the optimal synthetic routes for 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthetic optimization should focus on stepwise functionalization of the pyrrolidin-2-one core. For example, introducing the aminomethyl group via reductive amination (using NaBHCN or H/Pd-C) and coupling the phenylethyl moiety via nucleophilic substitution or Buchwald-Hartwig amination. Reaction parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for amidation), and catalyst selection (e.g., Pd(OAc) for cross-coupling) significantly impact yield . Parallel monitoring with TLC or LC-MS is critical to identify intermediate stability issues .
Q. How can spectroscopic and chromatographic methods (e.g., NMR, HPLC-MS) be employed to characterize the structural integrity of 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substituent positions (e.g., aminomethyl protons at δ 2.8–3.2 ppm, aromatic protons from the phenylethyl group at δ 7.2–7.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates molecular weight (±0.001 Da) and detects impurities. Adjust mobile phase pH to 3–4 (with 0.1% formic acid) to enhance peak resolution for amine-containing compounds .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's stereochemical configuration?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. To address this:
- Perform temperature-dependent NMR to assess dynamic rotational barriers of the phenylethyl group .
- Compare DFT-optimized geometries (using B3LYP/6-31G*) with X-ray crystallography data. If crystallography is unavailable, use NOESY to detect through-space correlations between the aminomethyl and phenylethyl groups .
- Re-evaluate solvent parameters in computational models (e.g., PCM for polar solvents) to align with experimental conditions .
Q. How can the compound's bioactivity be modulated through targeted substitution of the aminomethyl or phenylethyl groups, based on structure-activity relationship (SAR) studies?
- Methodological Answer :
- Aminomethyl Modifications : Replace with bulkier amines (e.g., cyclohexylmethyl) to enhance lipophilicity and membrane permeability. Assess solubility via shake-flask assays .
- Phenylethyl Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF) to the phenyl ring to alter electronic properties. Test binding affinity to target receptors (e.g., GPCRs) using SPR or fluorescence polarization .
- SAR Workflow : Use iterative design cycles: (1) Synthesize analogs, (2) screen in vitro (IC, EC), (3) perform MD simulations to predict binding modes, and (4) validate with mutagenesis studies .
Q. What experimental designs are recommended to investigate the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions. Monitor degradation products via UPLC-PDA at 254 nm and identify major fragments using HR-MS/MS .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) under each condition. Use Arrhenius plots to extrapolate shelf-life at room temperature .
Q. How can researchers design robust assays to evaluate the compound's interaction with enzymatic targets, such as kinases or proteases?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., FAM-labeled substrates) to measure IC values. Include positive controls (e.g., staurosporine for kinases) and Z’-factor validation for plate-to-plate consistency .
- Mechanistic Studies : Conduct time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Use SPR or ITC to determine binding kinetics (K, k/k) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in biological activity data across different cell lines or model organisms?
- Methodological Answer :
- Cross-Validation : Replicate assays in ≥3 cell lines (e.g., HEK293, HeLa, primary cells) to rule out cell-specific artifacts. Normalize data to housekeeping genes (e.g., GAPDH) .
- Meta-Analysis : Compare transcriptomic or proteomic profiles of responsive vs. non-responsive models using tools like STRING or DAVID to identify confounding pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
